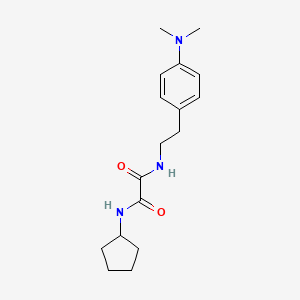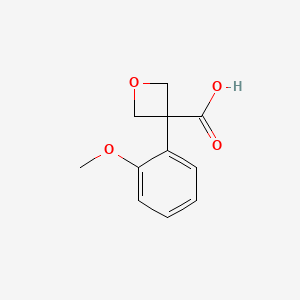
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as CX717, is a nootropic drug that has gained attention for its potential cognitive-enhancing effects. It was first synthesized in 1996 by a team of researchers at Cortex Pharmaceuticals, Inc. Since then, CX717 has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mécanisme D'action
The exact mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is not fully understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in many aspects of brain function, including learning and memory. This compound is thought to enhance the activity of a specific type of glutamate receptor, known as AMPA receptors, which are important for LTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in humans. These include increased activity in the prefrontal cortex, enhanced LTP, and improved cognitive performance. This compound has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in motivation and reward.
Avantages Et Limitations Des Expériences En Laboratoire
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to be effective in improving cognitive performance in animal models and in humans. This makes it a useful tool for investigating the neural mechanisms underlying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using this compound.
Orientations Futures
There are a number of future directions for research on N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. One area of research is in the development of new cognitive-enhancing drugs that are based on the structure of this compound. Another area of research is in the investigation of the long-term effects of this compound on cognitive function and brain health. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to a better understanding of the neural mechanisms underlying cognitive function.
Méthodes De Synthèse
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are proprietary information, but it is known that the final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has been the subject of numerous scientific studies, which have investigated its potential applications in research. One of the most promising areas of research is in the field of cognitive enhancement. Studies have shown that this compound can improve cognitive performance in animal models and in humans. It has also been shown to enhance long-term potentiation (LTP), a process that is important for memory formation and learning.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKJUWVKHWQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)



![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)
![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)
![6-Tert-butyl-2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2780781.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)